

Technical Guide: Certificate of Analysis for DL-Cystine-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DL-Cystine-d4

Cat. No.: B8209921

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and experimental protocols associated with the certificate of analysis for **DL-Cystine-d4**. It is designed to assist researchers, scientists, and drug development professionals in understanding and utilizing this stable isotope-labeled compound in their work.

Quantitative Data Summary

The following tables summarize the key quantitative data for **DL-Cystine-d4** as compiled from various suppliers. These values represent typical specifications and may vary slightly between batches and suppliers.

Table 1: Physical and Chemical Properties

Property	Value	Source
Chemical Name	Cystine-3,3,3',3'-d4	[1]
Molecular Formula	C ₆ H ₈ D ₄ N ₂ O ₄ S ₂	[1][2]
Molecular Weight	244.33 g/mol	[1]
Appearance	White to off-white solid	[1]
Solubility	Soluble in 1N HCl, slightly soluble in water.	[2][3]

Table 2: Quality Control Specifications

Parameter	Specification	Source
Chemical Purity (by HPLC)	≥98.0%	[1][4]
Isotopic Enrichment	≥99% deuterated forms (d ₁ -d ₄)	[2]
Specific Isotopic Enrichment	99.8%	[1]

Experimental Protocols

The quality and identity of **DL-Cystine-d4** are confirmed through a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments cited in a typical certificate of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the chemical structure and determining the isotopic enrichment of **DL-Cystine-d4**. Both proton (¹H) and deuterium (²H) NMR are employed.

2.1.1. ¹H NMR Spectroscopy

- Objective: To confirm the chemical structure and assess the degree of deuteration by observing the reduction in signal intensity of the protons at the labeled positions.

- **Sample Preparation:** A precisely weighed amount of **DL-Cystine-d4** (typically 1-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O with a trace of DCl for solubility). An internal standard with a known concentration may be added for quantitative purposes.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., zg30).
 - **Number of Scans:** Sufficient scans are acquired to achieve an adequate signal-to-noise ratio.
 - **Relaxation Delay:** A relaxation delay of at least 5 times the longest T₁ of the protons of interest is used to ensure full relaxation and accurate integration.
- **Data Analysis:** The ¹H NMR spectrum is analyzed for the presence of characteristic signals corresponding to the non-deuterated portions of the molecule. The integral of the residual proton signal at the deuterated position (C3) is compared to the integral of a non-labeled position (e.g., C2 proton) to calculate the percentage of deuteration.

2.1.2. ²H NMR Spectroscopy

- **Objective:** To directly observe the deuterium signal and confirm the position of deuteration.
- **Sample Preparation:** The same sample prepared for ¹H NMR can be used.
- **Instrumentation:** An NMR spectrometer equipped with a deuterium probe.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment.
 - **Number of Scans:** A higher number of scans is typically required compared to ¹H NMR due to the lower gyromagnetic ratio of deuterium.
- **Data Analysis:** The ²H NMR spectrum should show a signal at the chemical shift corresponding to the C3 position, confirming the site of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic distribution of **DL-Cystine-d4**. Typically, this is performed using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS).

- Objective: To verify the mass of the deuterated molecule and quantify the relative abundance of different isotopologues (d_0 to d_4).
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid) to a concentration of approximately 1 $\mu\text{g/mL}$.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- LC-MS/MS Method:
 - Chromatographic Column: A reversed-phase C18 column is commonly used.
 - Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical for separating the analyte from any impurities.
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Scan Mode: Full scan mode is used to acquire the mass spectrum of the eluting compound. The mass range is set to include the expected m/z of the protonated molecule $[M+H]^+$.
- Data Analysis: The mass spectrum is analyzed to find the peak corresponding to the $[M+H]^+$ ion of **DL-Cystine-d4** (expected $m/z \approx 245.0562$). The isotopic distribution is examined to determine the percentage of the d_4 species relative to the less-deuterated species (d_0 , d_1 , d_2 , d_3).

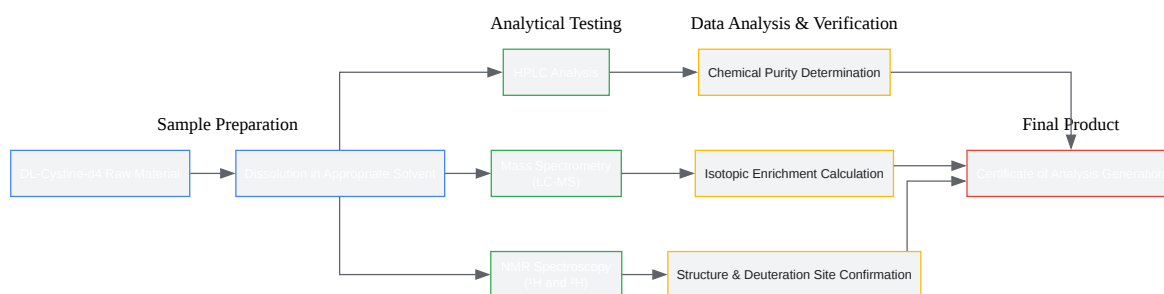
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of **DL-Cystine-d4** by separating it from any non-labeled or other chemical impurities.

- Objective: To quantify the percentage of the main compound relative to any impurities.
- Sample Preparation: A known concentration of **DL-Cystine-d4** is prepared in the mobile phase.
- Instrumentation: A standard HPLC system with a UV detector.
- Method:
 - Chromatographic Column: A reversed-phase C18 column is typically used for amino acid analysis.
 - Mobile Phase: A common mobile phase for underivatized amino acids is an aqueous buffer with an organic modifier (e.g., acetonitrile or methanol). For cystine, a mobile phase of water and acetonitrile with an acid additive like sulfuric acid can be used.
 - Detection: UV detection at a low wavelength (e.g., 200-210 nm) is used as cystine has a weak chromophore.
- Data Analysis: The chromatogram is analyzed to determine the area of the peak corresponding to **DL-Cystine-d4**. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

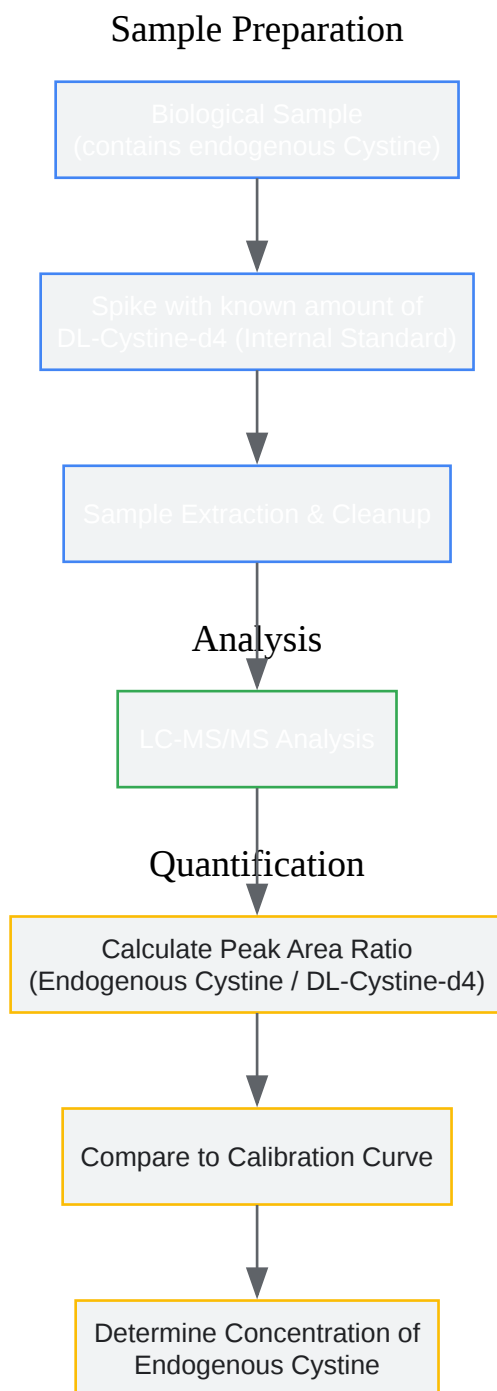
Visualizations

The following diagrams illustrate the analytical workflow and a key application of **DL-Cystine-d4**.



[Click to download full resolution via product page](#)

Caption: Quality Control Workflow for **DL-Cystine-d4**.



[Click to download full resolution via product page](#)

Caption: Use of **DL-Cystine-d4** as an Internal Standard in LC-MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for DL-Cystine-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8209921#dl-cystine-d4-certificate-of-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com